molecular formula C11H14O2S B7938060 3-(3-Methoxyphenyl)thiolan-3-OL

3-(3-Methoxyphenyl)thiolan-3-OL

Cat. No.: B7938060
M. Wt: 210.29 g/mol
InChI Key: OHSJEZSGADRNCK-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)thiolan-3-OL is an organic compound characterized by a thiolane ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)thiolan-3-OL typically involves the reaction of 3-methoxyphenyl derivatives with thiolane precursors under controlled conditions. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent medium.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)thiolan-3-OL undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)thiolan-3-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)thiolan-3-OL involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the thiolane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)thiophene: Similar structure but with a thiophene ring instead of a thiolane ring.

    3-(3-Methoxyphenyl)pyrrole: Contains a pyrrole ring, offering different electronic properties.

    3-(3-Methoxyphenyl)furan: Features a furan ring, which affects its reactivity and applications.

Uniqueness

3-(3-Methoxyphenyl)thiolan-3-OL is unique due to the presence of the thiolane ring, which imparts distinct chemical and physical properties compared to its analogs. The combination of the methoxyphenyl group and the thiolane ring enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(3-methoxyphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-13-10-4-2-3-9(7-10)11(12)5-6-14-8-11/h2-4,7,12H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSJEZSGADRNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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